
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hexyloxy group, a propynyloxy group, and a carbamate functional group.
Vorbereitungsmethoden
The synthesis of 1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of 1-Hexyloxy-2-propanol: This can be achieved by reacting hexanol with propylene oxide under basic conditions.
Introduction of the Propynyloxy Group: The intermediate 1-hexyloxy-2-propanol is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the propynyloxy group.
Carbamate Formation: The final step involves the reaction of the intermediate compound with an isocyanate to form the carbamate group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyloxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The propynyloxy group may also interact with specific binding sites, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate can be compared with other similar compounds, such as:
1-Hexyloxy-2-propanol: Lacks the propynyloxy and carbamate groups, resulting in different chemical properties and reactivity.
1-Hexyloxy-3-(2-propynyloxy)-2-propanol:
1-Hexyloxy-3-(2-propynyloxy)-2-propanol acetate: Contains an acetate group instead of a carbamate, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
14669-17-1 |
---|---|
Molekularformel |
C13H23NO4 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
(1-hexoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C13H23NO4/c1-3-5-6-7-9-17-11-12(18-13(14)15)10-16-8-4-2/h2,12H,3,5-11H2,1H3,(H2,14,15) |
InChI-Schlüssel |
XEAFYZGGCNRVDC-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC(COCC#C)OC(=O)N |
Kanonische SMILES |
CCCCCCOCC(COCC#C)OC(=O)N |
Synonyme |
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.